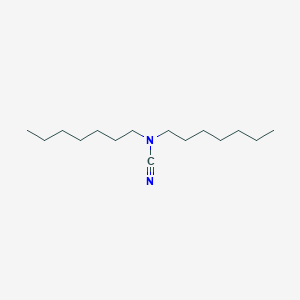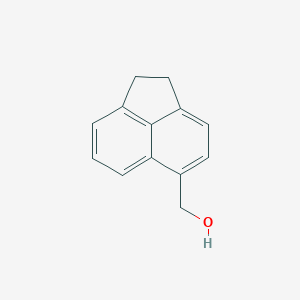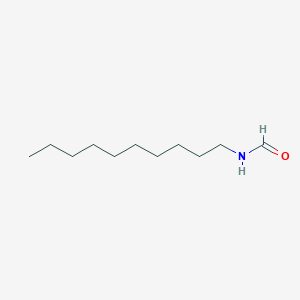
N-decylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-decylformamide is an organic compound belonging to the class of formamides, which are derivatives of formic acid where the hydrogen atom is replaced by an alkyl or aryl group In this case, the compound has a decyl group (a ten-carbon alkyl chain) attached to the formamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-decylformamide can be synthesized through several methods. One common method involves the reaction of decylamine with formic acid or its derivatives. The reaction typically proceeds under mild conditions, often requiring a catalyst to enhance the reaction rate and yield. For example, the reaction can be carried out using formic acid and decylamine in the presence of a catalyst such as aluminum oxide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-decylformamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield primary amines from this compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield decanoic acid, while reduction can produce decylamine.
Aplicaciones Científicas De Investigación
N-decylformamide has several applications in scientific research:
Biology: this compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-decylformamide involves its interaction with various molecular targets. In biochemical contexts, it can act as a substrate for enzymes that catalyze the hydrolysis of amides. The formamide group is susceptible to nucleophilic attack, leading to the formation of formic acid and the corresponding amine. This reaction pathway is crucial in understanding its role in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- N-methylformamide
- N-ethylformamide
- N-propylformamide
- N-butylformamide
Uniqueness
N-decylformamide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other formamides may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable subject of study in organic chemistry, biology, and industrial processes.
Propiedades
Número CAS |
42414-94-8 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N-decylformamide |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h11H,2-10H2,1H3,(H,12,13) |
Clave InChI |
ZNCRMMYZWDNTCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


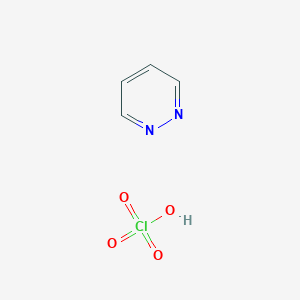
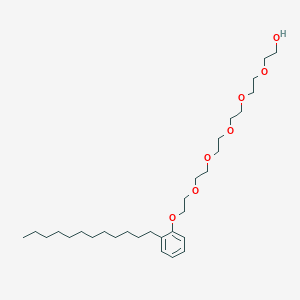
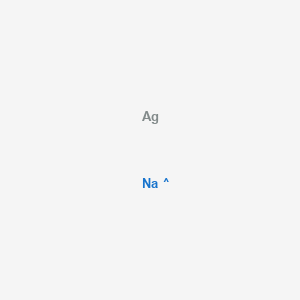
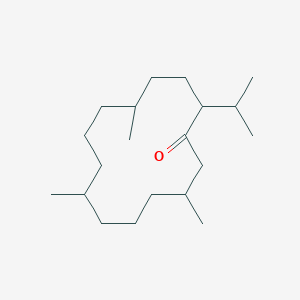
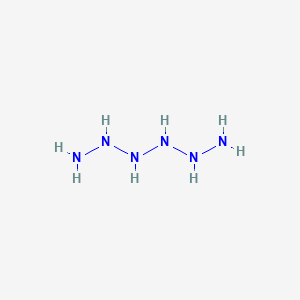
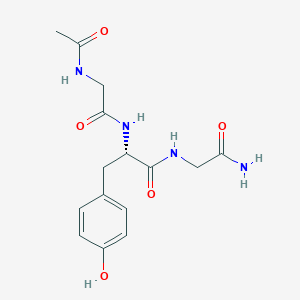
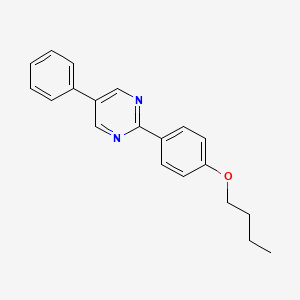
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
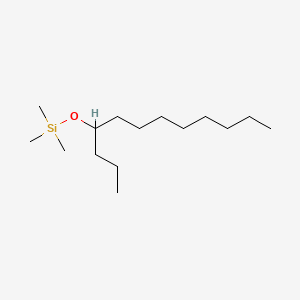
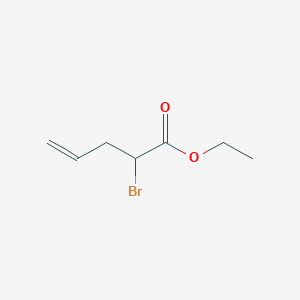
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
